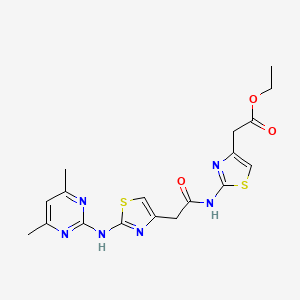

Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring dual thiazole rings connected by an acetamido bridge. The 4,6-dimethylpyrimidin-2-ylamino substituent on one thiazole ring distinguishes it from simpler thiazole derivatives.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S2/c1-4-27-15(26)7-13-9-28-17(22-13)23-14(25)6-12-8-29-18(21-12)24-16-19-10(2)5-11(3)20-16/h5,8-9H,4,6-7H2,1-3H3,(H,22,23,25)(H,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDZZSDTMJAWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-layered structure consisting of pyrimidine and thiazole moieties, which are known for their diverse biological activities. The molecular formula is , and its molecular weight is approximately 364.48 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives, which include compounds similar to Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate. Research indicates that thiazole derivatives can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV). For instance, certain thiazole compounds have shown EC50 values in the low micromolar range against HCV NS5B RNA polymerase, indicating their potential as antiviral agents .

Anticancer Activity

Compounds containing pyrimidine and thiazole structures have also been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation . The dual inhibition of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6) has been particularly noted as a promising strategy for cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of similar thiazole-containing compounds has been documented, showing significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral potential of thiazole derivatives found that certain compounds exhibited strong inhibitory effects on HIV replication, with EC50 values significantly lower than those of standard antiviral drugs .

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate displayed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Mechanistic Studies : Detailed mechanistic studies indicated that the compound induces cell cycle arrest and apoptosis in cancer cell lines through modulation of key signaling pathways .

Data Table

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has been studied for its potential as an antimicrobial agent against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that derivatives of thiazole and pyrimidine can induce apoptosis in cancer cells. Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has been tested in various cancer cell lines, showing efficacy in reducing cell viability and promoting programmed cell death .

Agricultural Applications

Pesticidal Activity

In agricultural research, the compound has been evaluated for its pesticidal properties. The thiazole and pyrimidine structures are known to enhance the biological activity of pesticides. Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has shown potential as a novel pesticide, effectively controlling pests while minimizing harm to beneficial insects .

Plant Growth Regulation

Additionally, this compound may serve as a plant growth regulator. Research suggests that certain thiazole derivatives can stimulate plant growth and improve resistance to environmental stressors. Ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has been tested in agricultural settings for its ability to enhance crop yields and resilience .

Materials Science

Polymer Chemistry

In materials science, ethyl 2-(2-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is being explored for its potential use in polymer synthesis. The compound can be incorporated into polymer matrices to impart desirable properties such as increased thermal stability and mechanical strength. Research is ongoing to optimize the synthesis and application of this compound in various polymer formulations .

Summary Table of Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Pesticidal Activity | Controls pests with minimal impact on beneficial insects |

| Plant Growth Regulation | Enhances crop yields and stress resistance | |

| Materials Science | Polymer Chemistry | Improves thermal stability and mechanical strength |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Derivatives

(E)-Ethyl 2-(2-(2-((Z)-2-(Arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates ()

- Structure : Contains a hydrazinyl-thiazole core with a furan-acryloyl substituent and an ethyl ester group.

- Lacks the dual thiazole backbone and pyrimidinyl substituent of the target compound.

Substituted Ethyl 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxylates ()

- Structure : Features a single thiazole ring with a pyridinyl group and a methyl substituent.

- Key Differences :

- Pyridinyl substituent may improve solubility compared to the dimethylpyrimidinyl group.

- Carboxylate ester at position 5 instead of the acetamido-thiazole linkage.

- Activity : Optimized for carboxamide formation, indicating utility in drug discovery pipelines .

Pyrimidine-Thiazole Hybrids

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Structure : Combines a pyrimidine core with a thietanyloxy group and a thioether-linked acetate.

- Key Differences: Pyrimidine replaces one thiazole ring, altering electronic properties.

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate, emphasizing modular design .

Ethyl 2-((4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate ()

- Structure : Pyrimidine ring substituted with a dimethylpyrazole and a thioacetate group.

- Key Differences: Pyrazole substituent enhances hydrogen-bonding capacity versus dimethylpyrimidinylamino. Single pyrimidine-thioacetate motif lacks the dual thiazole backbone.

- Applications : Used as a precursor in kinase inhibitor synthesis .

Ethyl [(4-Amino-5-cyanopyrimidin-2-yl)thio]acetate ()

- Structure: Pyrimidine with amino and cyano groups, linked to a thioacetate ester.

- Key Differences: Amino and cyano substituents increase polarity, affecting bioavailability. Simpler structure compared to the target compound’s dual thiazole system.

- Utility : Intermediate in nucleoside analog synthesis .

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

- Substituent Effects: The 4,6-dimethylpyrimidinylamino group could increase lipophilicity, affecting membrane permeability versus pyridinyl or cyano-substituted analogs .

- Synthetic Versatility : Compounds like those in and highlight the role of modular design in drug discovery, though the target compound’s complexity may require specialized coupling strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.